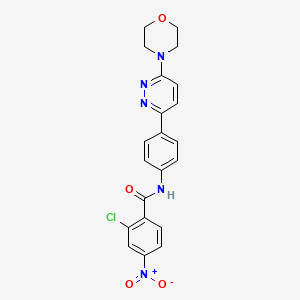

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4/c22-18-13-16(27(29)30)5-6-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYWWQIRRWHPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of the morpholinopyridazine moiety followed by the introduction of the chloro and nitro substituents on the benzamide structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antidiabetic, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli . The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antidiabetic Activity

Studies on related compounds have demonstrated that certain benzamide derivatives possess inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. Molecular docking simulations suggest that these compounds interact favorably with enzyme active sites, which is crucial for their antidiabetic activity .

Anticancer Potential

The potential anticancer activity of similar nitrobenzamide derivatives has been noted, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituent Position : The position of substituents on the phenyl ring significantly affects biological activity. For example, para-substituted phenyl rings tend to enhance antimicrobial properties due to better interaction with bacterial membranes .

- Lipophilicity : Compounds that are more lipophilic generally exhibit improved cellular uptake and bioavailability .

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like nitro enhances the reactivity and selectivity towards biological targets .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Antimicrobial Testing : A study evaluated various chloroacetamide derivatives against E. coli, S. aureus, and C. albicans, revealing that modifications to the phenyl ring significantly influenced antimicrobial potency .

- Inhibition Studies : Inhibitory effects on α-glucosidase were confirmed through enzyme assays, demonstrating that specific structural modifications could enhance antidiabetic properties .

- Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines, with promising results indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The 4-nitro group in the target compound enhances electron deficiency compared to analogs like 3-chloro-N-phenyl-phthalimide () or triflumuron (), which lack strong electron-withdrawing substituents. This may increase reactivity in nucleophilic aromatic substitution or hydrogen bonding with biological targets .

- Solubility: The morpholino group (a cyclic tertiary amine-ether) likely improves aqueous solubility compared to purely hydrophobic analogs like chlorsulfuron () or propachlor (), which rely on methyl/methoxy groups .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Amide bond formation between a 4-nitrobenzoyl chloride derivative and an amine-containing intermediate (e.g., 4-(6-morpholinopyridazin-3-yl)aniline) using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .

Functional Group Introduction : Chlorination at the 2-position of the benzamide core using POCl₃ or SOCl₂ under reflux conditions .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol to achieve >95% purity .

Key Factors :

- Solvent polarity (DMF enhances nucleophilicity but may increase side reactions).

- Temperature control (reflux for chlorination vs. room temperature for coupling).

- Stoichiometric ratios (excess acyl chloride to drive amidation).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., nitro group at δ ~8.2 ppm for aromatic protons) and confirms amide bond formation (δ ~10 ppm for NH) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~495.1) and detects impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by peak area) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What in vitro assays are typically used to evaluate the compound’s biological activity, and how are false positives mitigated?

- Methodological Answer :

- PARP Inhibition Assays : Fluorescence-based NAD⁺ depletion assays using recombinant PARP1 enzyme (IC₅₀ determination) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

Mitigating False Positives : - Include controls with known inhibitors (e.g., olaparib).

- Validate hits via orthogonal assays (e.g., Western blot for PARylation levels) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from:

- Model Variability : In vitro vs. in vivo pharmacokinetics (e.g., metabolic stability in liver microsomes) .

- Assay Conditions : Differences in ATP concentrations (critical for kinase inhibition assays) or redox environments affecting nitro group reduction .

Resolution Strategies : - Meta-Analysis : Compare IC₅₀ values normalized to assay parameters (e.g., pH, serum content).

- Proteomic Profiling : Identify off-target interactions via chemical proteomics (e.g., affinity pulldown with biotinylated analogs) .

Q. What strategies are employed to determine the crystal structure, and how does polymorphism affect pharmacological properties?

- Methodological Answer :

- Crystallization : Slow vapor diffusion (e.g., methanol/water) to obtain single crystals suitable for X-ray diffraction .

- Data Collection/Refinement : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL) .

Polymorphism Impact : - Different crystalline forms (e.g., Form I vs. II) exhibit varying solubility and bioavailability. XRPD and DSC distinguish forms (e.g., melting endotherms at 215°C vs. 225°C) .

Q. How do salt formation and co-crystallization techniques improve physicochemical properties?

- Methodological Answer :

- Salt Formation : React with hydrobromic acid or p-toluenesulfonic acid to enhance solubility (e.g., 2.5-fold increase in aqueous buffer) .

- Co-Crystallization : Use co-formers like succinic acid to stabilize amorphous phases, improving dissolution rates .

Analytical Validation : - ¹H-NMR confirms stoichiometry (1:1 for benzenesulfonic acid salt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.